molecular formula C25H31N3O3S2 B11060929 ethyl 6-ethyl-2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-ethyl-2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11060929
M. Wt: 485.7 g/mol
InChI Key: OTJWXIZZFDLVTQ-BSOSBYQFSA-N
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Description

ETHYL 6-ETHYL-2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a diazatricyclo moiety, and various functional groups

Preparation Methods

The synthesis of ETHYL 6-ETHYL-2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiophene core, followed by the introduction of the diazatricyclo moiety and the functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

ETHYL 6-ETHYL-2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

    Addition: This reaction can add new atoms or groups to the compound, often using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 6-ETHYL-2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHYL-2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

ETHYL 6-ETHYL-2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C25H31N3O3S2

Molecular Weight

485.7 g/mol

IUPAC Name

ethyl 6-ethyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H31N3O3S2/c1-3-15-8-9-18-20(11-15)33-23(22(18)24(30)31-4-2)26-25(32)27-12-16-10-17(14-27)19-6-5-7-21(29)28(19)13-16/h5-7,15-17H,3-4,8-14H2,1-2H3,(H,26,32)/t15?,16-,17-/m0/s1

InChI Key

OTJWXIZZFDLVTQ-BSOSBYQFSA-N

Isomeric SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)N3C[C@@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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